Natural Occurrence and Biosynthesis of Ethyl (E)-4-Octenoate in Tropical Fruits: A Technical Guide
Natural Occurrence and Biosynthesis of Ethyl (E)-4-Octenoate in Tropical Fruits: A Technical Guide
Executive Summary
Ethyl (E)-4-octenoate (CAS: 78989-37-4) is a highly potent, naturally occurring aliphatic unsaturated ester. Characterized by its sweet, fruity, pear-like aroma with distinct tropical and citrus undertones[1], it plays a critical role in defining the complex flavor matrices of several climacteric fruits. For researchers in food chemistry, flavor synthesis, and pharmacognosy, understanding the biogenesis, extraction, and metabolic fate of this compound is essential for both synthetic biology applications and natural product authentication.
Chemical Profile and Sensory Attributes
Ethyl (E)-4-octenoate is an ester formed from the condensation of (E)-4-octenoic acid and ethanol.
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Molecular Formula : C10H18O2
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Molecular Weight : 170.25 g/mol
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Specific Gravity : 0.878 - 0.884 at 25 °C[]
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Sensory Threshold : Highly potent, typically utilized in finished flavor profiles at the low parts-per-million (0.5–10 ppm) range due to its intense estry and fatty-green undertones[3].
Natural Occurrence in Tropical Fruits
The presence of ethyl (E)-4-octenoate is strongly associated with the ripening phase of climacteric fruits. During this phase, a surge in ethylene production triggers a cascade of secondary metabolite biosynthesis, including volatile esters, which serve an ecological role in attracting seed dispersers[4].
Table 1: Natural Occurrence and Sensory Contribution in Selected Fruits
| Fruit Source | Botanical Name | Sensory Contribution of Esters | Occurrence Context |
| Passion Fruit | Passiflora edulis | Tropical, exotic, sharp top-notes | Found in fresh juice extracts[1]. |
| Pineapple | Ananas comosus | Sweet, fruity, estry | Co-occurs with other unsaturated C8 esters[3]. |
| Apricot | Prunus armeniaca | Floral, pear-like | Contributes to the fleshy fruit aroma[1]. |
| Nectarine | Prunus persica var. nucipersica | Juicy, sweet, citrus nuances | Present in the volatile headspace[1]. |
Biosynthetic Pathway in Fruit Tissue
The biosynthesis of ethyl (E)-4-octenoate in plant tissues is a classic example of convergent metabolic pathways. The process relies on the availability of two primary substrates: an acyl-CoA thioester and an alcohol.
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Acyl-CoA Generation : The precursor (E)-4-octenoyl-CoA is derived from the β-oxidation of long-chain unsaturated fatty acids (such as linoleic or linolenic acid) within the peroxisomes.
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Alcohol Generation : Ethanol is produced via the decarboxylation of pyruvate to acetaldehyde, followed by reduction via alcohol dehydrogenase (ADH) during localized hypoxic conditions or standard carbohydrate fermentation pathways.
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Esterification : The final, rate-limiting step is catalyzed by Alcohol Acyltransferase (AAT). AAT enzymes exhibit broad substrate specificity, facilitating the condensation of (E)-4-octenoyl-CoA and ethanol to form the final ester[5].
Biosynthetic pathway of ethyl (E)-4-octenoate in climacteric fruits.
Analytical Methodology: Self-Validating GC-MS Protocol
Accurate quantification of ethyl (E)-4-octenoate requires mitigating its volatility and preventing the thermal isomerization of its (E)-double bond. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard[6].
Causality in Experimental Design:
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Salting-Out Effect : Saturated NaCl is added to the fruit homogenate. This decreases the solubility of organic volatiles in the aqueous phase, thermodynamically driving the ester into the headspace.
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Fiber Selection : A DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is chosen because its tri-phase coating captures a broad spectrum of polarities and molecular weights, ensuring comprehensive volatile profiling.
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Internal Standardization : To make the protocol self-validating, an internal standard (e.g., ethyl nonanoate or a deuterated analog) is spiked into the sample prior to extraction. This corrects for matrix effects, competitive fiber adsorption, and MS ionization fluctuations, ensuring absolute quantitative integrity.
Step-by-Step Workflow:
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Sample Preparation : Homogenize 10 g of fresh fruit tissue in 10 mL of saturated NaCl solution at 4 °C to halt enzymatic degradation.
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Standard Addition : Spike the homogenate with 10 µL of internal standard solution (10 ppm ethyl nonanoate).
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Equilibration & Extraction : Seal in a 20 mL headspace vial. Equilibrate at 40 °C for 15 minutes. Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes.
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Desorption : Retract the fiber and insert it into the GC inlet (250 °C) for 5 minutes in splitless mode.
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GC Separation : Utilize a polar wax column (e.g., DB-WAX). Program the oven: 40 °C (hold 2 min), ramp at 5 °C/min to 220 °C (hold 5 min). Helium carrier gas at 1.2 mL/min[6].
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MS Detection : Operate in Electron Ionization (EI) mode at 70 eV. Scan range 30–350 m/z[6].
Self-validating HS-SPME-GC-MS analytical workflow for ester quantification.
Toxicology and Metabolic Fate
For drug development and food safety professionals, the pharmacokinetic profile of flavor additives is paramount. Ethyl (E)-4-octenoate is classified as a short-chain aliphatic unsaturated ester.
Upon ingestion, it undergoes rapid and complete hydrolysis in the gastrointestinal tract and liver, catalyzed by carboxylesterases. The resulting metabolites are ethanol and (E)-4-octenoic acid. The (E)-4-octenoic acid subsequently enters the standard fatty acid β-oxidation pathway, eventually being metabolized into carbon dioxide and water. At higher systemic concentrations, alternative minor metabolic pathways, such as ω-oxidation, may be engaged, yielding dicarboxylic acids[7]. The No-Observed-Effect Level (NOEL) for this class of compounds is exponentially higher than the standard dietary intake, confirming its safety profile for commercial applications[7].
References
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[7] Linear and branched-chain aliphatic unsaturated.... (WHO Food Additives Series 42) - INCHEM. inchem.org. 7
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[1] ethyl (E)-4-octenoate, 78989-37-4 - The Good Scents Company. thegoodscentscompany.com. 1
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Important Synthetic Flavor Compounds - Part 4. flavorist.com.
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[] CAS 78989-37-4 (ETHYL 4-OCTENOATE (TRANS)) - BOC Sciences. bocsci.com.
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[6] Comprehensive 2D Gas Chromatography with TOF-MS Detection Confirms the Matchless Discriminatory Power of Monoterpenes... researchgate.net. 6
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[5] The straight chain ester biosynthesis from fatty acids. The pineapple... researchgate.net. 5
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[4] Emission Patterns of Esters and Their Precursors Throughout Ripening and Senescence in 'Redchief Delicious' Apple Fruit... ashs.org. 4
Sources
- 1. ethyl (E)-4-octenoate, 78989-37-4 [thegoodscentscompany.com]
- 3. Important Synthetic Flavor Compounds - Part 4 (ethyl 3 methyl butyrate ethyl hexanoate isopropyl acetate isobutyl acetate isoamyl acetate isoamyl butyrate ethyl acrylate or ethyl cis-4 octanoate ethyl trans-2, cis-4-decadienoate allyl hexanoate) [flavorist.com]
- 4. hort [journals.ashs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 942. Linear and branched-chain aliphatic unsaturated.... (WHO Food Additives Series 42) [inchem.org]
